molecular formula C10H9ClN4O2 B8414736 1-(4-methoxybenzyl)-1H-tetrazole-5-carbonyl chloride

1-(4-methoxybenzyl)-1H-tetrazole-5-carbonyl chloride

Cat. No. B8414736
M. Wt: 252.66 g/mol
InChI Key: JJFFXMVCAPPKKL-UHFFFAOYSA-N
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Patent
US04316037

Procedure details

Following the procedure of Example 3, the sodium salt produced in Example 5 is stirred with pyridine in benzene at 6° C. with rapid addition of oxalyl chloride. The mixture is stirred at 15° C. for one half hour, stripped and scrubbed twice with benzene to yield 1-(p-methoxybenzyl)-1H-tetrazole-5-carbonyl chloride.
Name
sodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]([CH2:7][N:8]2[C:12]([C:13]([O-])=[O:14])=[N:11][N:10]=[N:9]2)=[CH:5][CH:4]=1.[Na+].N1C=CC=CC=1.C(Cl)(=O)C([Cl:28])=O>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]([CH2:7][N:8]2[C:12]([C:13]([Cl:28])=[O:14])=[N:11][N:10]=[N:9]2)=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
sodium
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CN2N=NN=C2C(=O)[O-])C=C1.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 15° C. for one half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2N=NN=C2C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.